molecular formula C10H18O2 B14626190 3-(Dimethoxymethyl)hepta-2,4-diene CAS No. 56790-54-6

3-(Dimethoxymethyl)hepta-2,4-diene

Cat. No.: B14626190
CAS No.: 56790-54-6
M. Wt: 170.25 g/mol
InChI Key: BSFWKMMMUMZGRV-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)hepta-2,4-diene is an organic compound characterized by the presence of two methoxy groups attached to a hepta-2,4-diene backbone. This compound falls under the category of conjugated dienes, which are known for their unique chemical properties and reactivity due to the presence of alternating double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)hepta-2,4-diene can be achieved through various methods. One common approach involves the reaction of an allylic halide with a suitable base to form the conjugated diene. For instance, the free radical halogenation of an allylic carbon followed by elimination can yield the desired diene . Another method includes the dehydration of alcohols or dehydrohalogenation of organohalides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)hepta-2,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Reagents like bromine or chlorine in the presence of a solvent such as carbon tetrachloride.

    Hydrogenation: Catalysts like palladium or platinum under hydrogen gas.

    Oxidation: Reagents like potassium permanganate or ozone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield dihalogenated products, while hydrogenation can result in the formation of saturated hydrocarbons.

Scientific Research Applications

3-(Dimethoxymethyl)hepta-2,4-diene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)hepta-2,4-diene involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in reactions that involve the formation of carbocations or radicals. The methoxy groups can stabilize these intermediates through resonance and inductive effects, influencing the overall reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethoxymethyl)hepta-2,4-diene is unique due to the presence of methoxy groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity, making it suitable for specific applications that other dienes may not be able to achieve.

Properties

CAS No.

56790-54-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-(dimethoxymethyl)hepta-2,4-diene

InChI

InChI=1S/C10H18O2/c1-5-7-8-9(6-2)10(11-3)12-4/h6-8,10H,5H2,1-4H3

InChI Key

BSFWKMMMUMZGRV-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(=CC)C(OC)OC

Origin of Product

United States

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